Isopropyl 2-hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propionate

Description

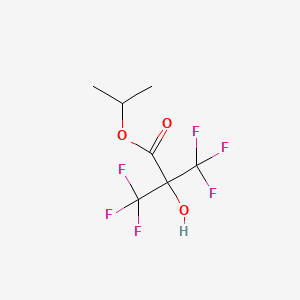

Chemical Structure and Properties Isopropyl 2-hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propionate is a fluorinated ester derived from 2-hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propionic acid (CAS 662-22-6, molecular formula C₄H₂F₆O₃, molecular weight 212.05) . The isopropyl ester introduces a C₃H₇O group, resulting in a molecular formula of C₇H₆F₆O₃ and an approximate molecular weight of 264.1 g/mol.

Properties

IUPAC Name |

propan-2-yl 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F6O3/c1-3(2)16-4(14)5(15,6(8,9)10)7(11,12)13/h3,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEVNPPUQTLYFNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(C(F)(F)F)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic acyl substitution, where isopropanol attacks the carbonyl carbon of TFAC. Hydrogen chloride (HCl) is eliminated as a byproduct. Critical parameters include:

-

Temperature : Maintained between -25°C to -15°C to suppress side reactions and control exothermicity.

-

Solvent : The product itself acts as an auto-solvent (a "heel"), eliminating the need for external solvents and simplifying purification.

-

Molar Ratios : A slight excess of TFAC (molar ratio 1.05–1.10:1 relative to isopropanol) ensures complete conversion.

Stepwise Protocol

-

Heel Preparation : A recycled batch of the product ester (e.g., 180 g) is cooled to -19°C in a dry reactor.

-

TFAC Addition : Trifluoroacetyl chloride (132.5 g) is introduced while maintaining the temperature below -15°C .

-

Isopropanol Introduction : Isopropanol (48.6 g) is added gradually over 60 minutes, followed by a second aliquot (12.1 g) over 45 minutes.

-

Degassing : The mixture is warmed to room temperature, allowing HCl and residual TFAC to volatilize.

-

Distillation : Crude product is distilled at atmospheric pressure, yielding >97% pure ester with a mass recovery of ~85%.

Table 1: Representative Reaction Conditions and Outcomes

| Parameter | Value |

|---|---|

| Temperature Range | -25°C to -15°C |

| TFAC:Isopropanol Ratio | 1.08:1 |

| Reaction Time | 105 minutes |

| Yield | 282.6 g (85% mass recovery) |

| Purity Post-Distillation | >97% |

Alternative Synthesis Routes

Direct Esterification of Trifluoroacetic Acid

Trifluoroacetic acid (TFA) can be esterified with isopropanol using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid). However, this method faces challenges:

-

Equilibrium Limitations : Water formation necessitates azeotropic removal or molecular sieves.

-

Lower Yields : Typical yields range from 60–70% due to competing decomposition of TFA at elevated temperatures.

Fluorination of Hydroxypropionate Intermediates

Pre-forming the hydroxypropionate backbone followed by fluorination offers modularity. For example:

-

Step 1 : Esterification of 2-hydroxypropionic acid with isopropanol.

-

Step 2 : Fluorination using sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST).

This route is less common due to the high cost of fluorinating agents and safety concerns associated with SF₄ handling.

Process Optimization and Scalability

Continuous vs. Batch Production

The batch process described in US6278015B1 is dominant due to its simplicity and compatibility with existing infrastructure. However, continuous flow systems could enhance productivity by:

Purity Enhancement Techniques

-

Distillation : Effective for removing unreacted TFAC and isopropanol.

-

Scrubbing : Gaseous byproducts (HCl, TFAC) are neutralized in 10% NaOH scrubbers , reducing environmental emissions.

Comparative Analysis of Methods

Table 2: Advantages and Limitations of Synthesis Routes

| Method | Advantages | Limitations |

|---|---|---|

| TFAC + Isopropanol | High yield (>85%), no catalyst | Requires TFAC handling |

| TFA Esterification | Uses cheaper TFA | Low yield, equilibrium issues |

| Fluorination of Intermediate | Modular design | High cost, safety risks |

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propionate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary alcohols .

Scientific Research Applications

Medicinal Chemistry

Isopropyl 2-hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propionate has shown potential as a building block in the synthesis of pharmaceuticals. Its unique structure allows for interactions that can enhance drug efficacy.

Case Study: Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, studies conducted by the National Cancer Institute (NCI) have demonstrated that fluorinated compounds can inhibit cancer cell growth effectively. The compound's ability to form hydrogen bonds and interact with biological targets makes it a candidate for further investigation in anticancer drug design.

Agrochemicals

The compound is also explored in the development of agrochemicals. Its fluorinated structure contributes to increased stability and efficacy of pesticides and herbicides.

Application Example: Herbicide Development

Fluorinated compounds are known to enhance the biological activity of herbicides. This compound could potentially be utilized to create more effective herbicidal formulations that require lower application rates while maintaining high efficacy against target weeds.

Materials Science

In materials science, this compound's properties are leveraged to develop advanced materials with specific characteristics such as hydrophobicity and chemical resistance.

Case Study: Coatings and Polymers

Fluorinated compounds are widely used in coatings due to their water-repellent properties. Research indicates that incorporating this compound into polymer matrices can improve the durability and performance of coatings used in various industrial applications.

Mechanism of Action

The mechanism of action of Isopropyl 2-hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propionate involves its interaction with various molecular targets. The presence of multiple fluorine atoms enhances its binding affinity to specific enzymes and receptors, thereby modulating their activity. The compound can also participate in hydrogen bonding and hydrophobic interactions, influencing its biological activity .

Comparison with Similar Compounds

Structural and Functional Differences

Fluorination Impact: The target compound and methyl analog (C₅H₄F₆O₂) exhibit higher fluorination than others, improving thermal stability and resistance to metabolic degradation. Ethyl 3,3,3-trifluoro-2-methylpropanoate (C₆H₉F₃O₂) has a single -CF₃ group, reducing electronegativity compared to the target .

Ester Group Variations :

- Isopropyl vs. Methyl/Ethyl Esters : Isopropyl esters generally have higher boiling points and lower volatility than methyl/ethyl analogs due to increased molecular weight and steric bulk .

- Acetoacetate vs. Propionate : Isopropyl 4,4,4-trifluoroacetoacetate contains a ketone group, enabling nucleophilic additions absent in the target compound .

Biological Activity

Isopropyl 2-hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propionate (CAS No: 1309602-08-1) is a fluorinated organic compound that has garnered attention in various fields, including medicinal chemistry and agricultural applications. This article delves into its biological activity, synthesizing findings from diverse research studies and sources.

This compound is characterized by its trifluoromethyl groups, which significantly influence its chemical reactivity and biological interactions. The presence of these fluorinated groups often enhances the lipophilicity and metabolic stability of the compound, making it a suitable candidate for various applications.

Enzyme Inhibition

This compound has been investigated for its potential as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid biosynthesis. Inhibitors of ACC are of interest due to their implications in treating metabolic disorders such as obesity and dyslipidemia . The compound's trifluoromethyl groups may enhance binding affinity to the enzyme's active site.

Study on Enzyme Inhibition

A study published in a patent document highlighted the efficacy of related compounds in inhibiting ACC activity. The research demonstrated that specific fluorinated derivatives could significantly reduce fatty acid synthesis in vitro and in vivo models . While direct data on this compound is not available, the findings indicate a promising avenue for further exploration.

Antioxidant Activity

Fluorinated compounds are also noted for their antioxidant properties. A recent study examining the antioxidant capacity of various fluorinated metabolites indicated that these compounds could scavenge free radicals effectively . This property is particularly relevant in developing therapeutic agents aimed at oxidative stress-related diseases.

Data Tables

| Property | Details |

|---|---|

| CAS Number | 1309602-08-1 |

| Molecular Formula | C7H6F6O3 |

| Potential Applications | Antimicrobial agents, ACC inhibitors |

| Biological Activities | Antioxidant properties, enzyme inhibition |

Q & A

Q. How can the structure of isopropyl 2-hydroxy-3,3,3-trifluoro-2-(trifluoromethyl)propionate be confirmed experimentally?

Methodological Answer: Structural confirmation requires a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, and ¹⁹F) is critical for identifying the trifluoromethyl and hydroxy groups, as well as the isopropyl ester moiety. For example, ¹⁹F NMR can resolve signals from CF₃ groups at ~-60 to -70 ppm . X-ray crystallography provides definitive stereochemical information, particularly for the hydroxy and trifluoromethyl substituents. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₇H₈F₆O₃) by matching the exact mass. Comparative analysis with structurally related compounds (e.g., methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate) can also aid in assignments .

Q. What experimental parameters should be optimized for synthesizing this compound?

Methodological Answer: Synthesis optimization should focus on:

- Reaction temperature : Fluorinated intermediates (e.g., trifluoromethyl ketones) often require low temperatures (-20°C to 0°C) to minimize side reactions.

- Catalysts : Lewis acids like BF₃·Et₂O or fluorinated bases (e.g., KF) enhance nucleophilic substitution at the hydroxy group.

- Solvent polarity : Polar aprotic solvents (e.g., DMF or THF) improve solubility of fluorinated precursors.

- Protecting groups : Temporary protection of the hydroxy group (e.g., using trimethylsilyl chloride) prevents unwanted esterification side reactions. Monitor reaction progress via TLC or GC-MS .

Q. How can the hydrolytic stability of this ester be evaluated under varying pH conditions?

Methodological Answer: Conduct accelerated stability studies in buffered solutions (pH 1–13) at 25–50°C. Use HPLC-UV to quantify the intact ester and degradation products (e.g., free acid or isopropanol). The half-life (t₁/₂) can be calculated using first-order kinetics. Fluorinated esters typically exhibit enhanced stability at acidic pH due to electron-withdrawing CF₃ groups, but rapid hydrolysis occurs under strong alkaline conditions (pH >10) due to nucleophilic attack by OH⁻ .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethyl-hydroxy moiety in nucleophilic reactions?

Methodological Answer: The steric and electronic effects of the CF₃ groups dominate reactivity. Density Functional Theory (DFT) calculations can map the energy barriers for nucleophilic substitution at the hydroxy-bearing carbon. The trifluoromethyl groups increase electrophilicity via inductive effects but create steric hindrance, favoring SN1 mechanisms in polar solvents. Isotopic labeling (e.g., ¹⁸O in the hydroxy group) combined with kinetic isotope effect (KIE) studies can differentiate between concerted and stepwise pathways .

Q. How does this compound partition in environmental matrices, and what analytical methods detect its trace residues?

Methodological Answer: Environmental fate studies require solid-phase extraction (SPE) followed by LC-MS/MS or GC-ECD for detection in water, soil, or biota. LogP (octanol-water partition coefficient) can be experimentally determined using shake-flask methods; predicted values for fluorinated esters range from 2.5–3.5, indicating moderate hydrophobicity. For biotic matrices, use QuEChERS extraction and isotope dilution (e.g., ¹³C-labeled internal standards) to correct matrix effects .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated propionate derivatives?

Methodological Answer: Discrepancies often arise from impurities or stereochemical variability.

- Chiral HPLC separates enantiomers, as bioactivity may differ between (R)- and (S)-forms.

- Purity validation : Use differential scanning calorimetry (DSC) to detect polymorphic impurities.

- Standardized assays : Replicate studies under controlled conditions (e.g., fixed cell lines, ATP quantitation for cytotoxicity) to minimize variability. Cross-reference with structural analogs (e.g., methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate) to identify trends .

Q. How can degradation pathways be elucidated under simulated environmental conditions?

Methodological Answer: Use microcosm studies with soil/water systems under UV light or microbial inoculation.

- Abiotic degradation : Monitor photolysis products via HRMS and IR spectroscopy; CF₃ groups resist oxidation but may form trifluoroacetic acid (TFA) via hydrolysis.

- Biotic degradation : Metagenomic analysis identifies microbial consortia involved in defluorination. Track ¹⁹F NMR signal loss to quantify defluorination rates. Compare with structurally similar compounds (e.g., 3,3,3-trifluoro-2-hydroxypropionic acid) to predict pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.